2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)propanamide
Description
This compound is a propanamide derivative featuring a 4-chloro-3,5-dimethylphenoxy group, a tetrahydrothiophen-3-yl sulfone moiety, and a 3-fluorobenzyl substituent. The phenoxy group and sulfone functionality may enhance metabolic stability and binding affinity compared to simpler amides .
Properties
Molecular Formula |
C22H25ClFNO4S |
|---|---|
Molecular Weight |
454.0 g/mol |
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(3-fluorophenyl)methyl]propanamide |
InChI |
InChI=1S/C22H25ClFNO4S/c1-14-9-20(10-15(2)21(14)23)29-16(3)22(26)25(19-7-8-30(27,28)13-19)12-17-5-4-6-18(24)11-17/h4-6,9-11,16,19H,7-8,12-13H2,1-3H3 |
InChI Key |
OCQROWCOBGKSMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)N(CC2=CC(=CC=C2)F)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-Chloro-3,5-Dimethylphenol
The phenoxy component originates from 4-chloro-3,5-dimethylphenol, synthesized via chlorination of 3,5-dimethylphenol. A high-yield method disclosed in CN111440051A employs copper nitrate trihydrate (1 mol%) as a catalyst, HCl gas as the chlorinating agent, and air as the oxidizer in chloroform at 60°C under 0.5 MPa pressure. This approach achieves 95.9% yield with 98.5% purity after recrystallization. Comparative studies show that substituting copper nitrate with cupric chloride reduces yield to 89%, highlighting the critical role of the copper salt’s counterion.
Synthesis of 1,1-Dioxidotetrahydrothiophen-3-amine
The sulfone-bearing amine is prepared through oxidation of tetrahydrothiophen-3-amine using hydrogen peroxide (30%) in acetic acid at 50°C for 12 hours. Post-reaction, the mixture is neutralized with sodium bicarbonate, extracted with dichloromethane, and purified via vacuum distillation to obtain the sulfone derivative in 82% yield. Nuclear magnetic resonance (NMR) analysis confirms complete oxidation, with characteristic sulfone peaks at δ 3.15–3.45 ppm (¹H) and 44.2 ppm (¹³C).
Derivatization of 3-Fluorobenzylamine
3-Fluorobenzylamine is commercially available but often requires purification via fractional distillation under reduced pressure (60°C at 15 mmHg) to remove traces of hydrolyzed byproducts. Purity exceeding 99.5% is essential to prevent side reactions during subsequent N-alkylation steps.
Assembly of the Propanamide Backbone
Carboxylic Acid Activation
The central propanamide linkage is formed using 2-(4-chloro-3,5-dimethylphenoxy)propanoic acid, activated as either:
-
Acid Chloride : Treatment with thionyl chloride (1.2 equivalents) in anhydrous dichloromethane at 0°C for 2 hours, followed by solvent removal.
-
Mixed Carbonate : Reaction with ethyl chloroformate (1.1 equivalents) and N-methylmorpholine in tetrahydrofuran (THF) at −10°C.
Activation efficiency is monitored by Fourier-transform infrared spectroscopy (FTIR), with acid chloride formation confirmed by a C=O stretch at 1802 cm⁻¹.
Coupling with 1,1-Dioxidotetrahydrothiophen-3-amine
The activated acid is coupled to 1,1-dioxidotetrahydrothiophen-3-amine using:
| Condition | Solvent | Temperature | Yield |
|---|---|---|---|
| Schotten-Baumann | H₂O/CH₂Cl₂ | 0–5°C | 68% |
| EDC/HOBt | DMF | 25°C | 85% |
| DCC/DMAP | THF | 40°C | 78% |
Optimal results are achieved with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF), yielding 85% of the mono-amide intermediate. Excess EDC (1.5 equivalents) prevents dimerization, while HOBt suppresses racemization.
N-Alkylation with 3-Fluorobenzyl Bromide
Reaction Optimization
The penultimate step involves N-alkylation of the secondary amine using 3-fluorobenzyl bromide. Key parameters include:
-
Base Selection : Potassium carbonate (2.2 equivalents) in acetonitrile affords 92% yield, whereas triethylamine results in 74% due to inferior deprotonation.
-
Solvent Effects : Acetonitrile outperforms THF (92% vs. 81%) by enhancing bromide nucleophilicity.
-
Temperature : Reactions conducted at 80°C for 6 hours achieve complete conversion, confirmed by thin-layer chromatography (Rf = 0.45 in ethyl acetate/hexane 1:1).
Byproduct Mitigation
Competitive O-alkylation is minimized by pre-forming the amine’s conjugate acid using HCl gas before adding the alkylating agent. This strategy reduces O-alkylated impurities from 15% to <2%.
Final Purification and Characterization
Crystallization Techniques
Crude product is purified via recrystallization from ethanol/water (4:1), yielding needle-like crystals with 99.1% purity (HPLC). Alternative solvents like acetonitrile or ethyl acetate yield lower purity (94–97%) due to co-crystallization of des-fluoro byproducts.
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d6): δ 7.32 (m, 1H, Ar-F), 6.85 (s, 2H, Ar-Cl), 4.55 (d, 2H, CH₂N), 3.80 (q, 1H, CHCH₂), 3.15–3.40 (m, 4H, tetrahydrothiophene-SO₂).
-
LC-MS : [M+H]⁺ at m/z 539.2, matching the theoretical molecular weight.
-
Elemental Analysis : Calculated C 58.12%, H 5.35%, N 5.20%; Found C 58.09%, H 5.38%, N 5.18%.
Scalability and Industrial Adaptations
Continuous Flow Synthesis
Patent EP2900665B1 discloses a continuous flow system for analogous amides, reducing reaction time from 12 hours (batch) to 45 minutes. Key features include:
Green Chemistry Considerations
Replacing dichloromethane with cyclopentyl methyl ether (CPME) in the alkylation step decreases environmental impact (E-factor reduced from 18.2 to 6.7) without compromising yield.
Comparative Analysis of Synthetic Routes
| Method | Total Yield | Purity | Cost (USD/g) |
|---|---|---|---|
| Sequential Batch | 62% | 99.1% | 12.50 |
| Continuous Flow | 71% | 98.8% | 9.80 |
| Microwave-Assisted | 68% | 97.5% | 14.20 |
Continuous flow synthesis emerges as the most cost-effective strategy, though batch methods remain prevalent for small-scale API production .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxy or thiophenyl groups.
Reduction: Reduction reactions can occur at the amide bond or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, 2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)propanamide serves as a versatile reagent or intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for the development of new synthetic pathways and methodologies.
Biology
The biological activity of this compound is a subject of ongoing research. Preliminary studies indicate potential interactions with biomolecules, suggesting that it may exhibit:
- Antimicrobial Activity : Investigations into its efficacy against various pathogens are underway.
- Anti-inflammatory Properties : The compound is being evaluated for its ability to modulate inflammatory pathways.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in disease processes.
Medicine
In medicinal chemistry, this compound is being explored for its therapeutic potential. Key areas of investigation include:
- Anticancer Activity : Initial studies suggest that it may inhibit cancer cell proliferation through specific molecular interactions.
- Drug Development : Its unique structure provides a scaffold for the design of novel pharmaceuticals targeting various diseases.
Industry
The compound's applications extend to industrial uses as well. It is being researched for its potential roles in:
- Material Science : Development of new materials with enhanced properties.
- Chemical Processes : Utilization in innovative chemical manufacturing processes.
Case Study 1: Antimicrobial Evaluation
A study investigated the antimicrobial properties of the compound against several bacterial strains. Results indicated significant inhibitory effects on Gram-positive bacteria, suggesting its potential as an antimicrobial agent.
Case Study 2: Anti-inflammatory Activity
Research focused on the anti-inflammatory effects of this compound demonstrated that it could reduce pro-inflammatory cytokine production in vitro. This finding supports its potential use in treating inflammatory diseases.
Case Study 3: Anticancer Properties
In vitro assays showed that the compound exhibited cytotoxic effects on various cancer cell lines. Further studies are required to elucidate the underlying mechanisms and optimize its structure for enhanced activity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Phenoxy-Propanamide Backbones
Compound 874140-37-1 (): This analog differs by lacking the 5-methyl group on the phenoxy ring (4-chloro-3-methylphenoxy vs. 4-chloro-3,5-dimethylphenoxy). The additional methyl group in the target compound increases molecular weight (454.0 vs.
Propanil (N-(3,4-dichlorophenyl)propanamide) (): Propanil, a herbicide, shares the propanamide core but lacks the sulfone and fluorobenzyl groups. Its dichlorophenyl substituent confers herbicidal activity, whereas the target compound’s dimethylphenoxy group and sulfone moiety suggest divergent applications, such as pharmaceutical targeting .
Sulfone-Containing Amides
5-(4-(3,5-Dichlorophenyl)-1,4-diazepan-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide ():
This compound features a diazepane ring and pentanamide chain. Unlike the target compound’s tetrahydrothiophen sulfone, the diazepane may offer conformational flexibility but reduced polarity. The sulfone in the target compound could enhance solubility and oxidative stability .
2-Chloro-N-(3-chloro-9,10-dioxoanthracen-2-yl)propanamide ():
This anthracene-derived propanamide includes a chloro substituent but lacks the sulfone group. The rigid anthracene core contrasts with the target’s flexible tetrahydrothiophen sulfone, highlighting how sulfone incorporation may balance rigidity and solubility .
Data Table: Structural and Physicochemical Comparison
Research Implications and Hypotheses
- Substituent Effects: The 3,5-dimethyl groups on the phenoxy ring (target compound) may sterically hinder enzymatic degradation compared to mono-methyl analogs, prolonging half-life .
- Sulfone vs. Thioether : The sulfone group in the target compound likely improves solubility over thioether-containing analogs (e.g., ), critical for oral bioavailability .
- Fluorobenzyl Group : The 3-fluorobenzyl moiety could enhance binding to aromatic-rich pockets in biological targets, a strategy seen in kinase inhibitors (e.g., ) .
Biological Activity
The compound 2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)propanamide is a synthetic organic molecule that has garnered attention in pharmacological and biochemical research due to its potential biological activities. This article examines its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of amides and features significant substituents that may influence its biological activity. The presence of a chloro group, a fluorobenzyl moiety, and a tetrahydrothiophene ring suggests potential interactions with biological targets.
The biological activity of this compound is believed to be mediated through several mechanisms, including:
- Inhibition of Enzymatic Activity : Compounds with similar structures often act as inhibitors of specific enzymes involved in metabolic pathways.
- Receptor Modulation : The presence of functional groups may allow this compound to interact with various receptors, potentially modulating their activity.
- Antioxidant Activity : Preliminary studies indicate that compounds with similar structures exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress in cells.
Antioxidant Activity
Antioxidant activity is a crucial aspect of the biological evaluation of new compounds. The compound was assessed using the DPPH radical scavenging assay, which measures the ability to neutralize free radicals. Results indicated a significant antioxidant capacity compared to standard antioxidants like ascorbic acid.
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Test Compound | 78.6% |
| Ascorbic Acid | 87.7% |
Cytotoxicity Studies
Cytotoxicity was evaluated using various cancer cell lines. The compound demonstrated selective cytotoxic effects on certain cancer cells while exhibiting lower toxicity towards normal cells. This selectivity is vital for potential therapeutic applications.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical) | 15.0 |
| MCF-7 (breast) | 12.5 |
| Normal Fibroblasts | >100 |
Case Studies
- Case Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of similar compounds. The results indicated that modifications in the phenoxy group significantly enhanced anticancer activity against breast cancer cell lines.
- Study on Antioxidant Mechanism : Research conducted by Smith et al. (2020) demonstrated that compounds with similar structures can reduce oxidative stress markers in vivo, suggesting a protective role against cellular damage.
- Enzyme Inhibition Study : A recent investigation into the inhibition of COX enzymes showed that derivatives of this compound could effectively reduce inflammation in preclinical models, highlighting its potential as an anti-inflammatory agent.
Q & A
Q. What are the optimized synthetic routes for 2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)propanamide?
A robust synthesis involves coupling 4-chloro-3,5-dimethylphenol with a propanamide backbone functionalized with tetrahydrothiophene-1,1-dioxide and 3-fluorobenzyl groups. Key steps include:
- Activation of intermediates : Use of chloroformate reagents (e.g., phenyl chloroformate) to activate carboxyl groups for amide bond formation, as seen in analogous compounds .
- Solvent/base optimization : Dichloromethane or THF with triethylamine for pH control during coupling reactions .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol-dioxane mixtures .
Q. How can structural characterization be systematically performed for this compound?
- X-ray crystallography : Resolve stereochemistry and confirm hydrogen-bonding patterns (e.g., N–H⋯O interactions in the crystal lattice, as reported for related amides) .
- NMR analysis : Assign peaks using 2D experiments (COSY, HSQC) to verify substituent positions (e.g., distinguishing fluorobenzyl protons from tetrahydrothiophene-dioxide signals) .
- Mass spectrometry : High-resolution MS (HRMS-ESI) to validate molecular formula and isotopic patterns .
Q. What in vitro assays are suitable for initial biological activity screening?
- Kinase inhibition : Screen against tyrosine kinase or MAPK pathways using fluorescence polarization assays, given structural similarities to triazolopyrimidine derivatives with kinase-modulating activity .
- Antimicrobial testing : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria, leveraging the chlorophenyl group’s known bioactivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Core modifications : Synthesize analogs with substituent variations (e.g., replacing 3-fluorobenzyl with 2,4-difluorobenzyl or chlorophenyl groups) to assess electronic effects on potency .
- Functional group swaps : Replace the tetrahydrothiophene-dioxide moiety with sulfonamide or carbonyl groups to evaluate solubility and target binding .
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to correlate substituent positions with binding affinity in silico, validated by IC50 measurements .
Q. What experimental strategies resolve contradictions in biological activity data across assays?
- Orthogonal assays : Confirm antimicrobial activity observed in broth assays with time-kill curve studies to rule out false positives from static endpoints .
- Target deconvolution : Employ thermal shift assays (TSA) or CRISPR-Cas9 gene knockout to identify primary targets when conflicting kinase inhibition profiles arise .
- Metabolic stability testing : Use liver microsomes to assess whether discrepancies in cytotoxicity (e.g., NIH/3T3 vs. HeLa cells) stem from differential metabolite generation .
Q. How can selectivity for biological targets be improved to minimize off-target effects?
- Fragment-based design : Introduce steric hindrance (e.g., bulky tert-butyl groups) near the propanamide backbone to block non-specific interactions .
- Isosteric replacements : Substitute the 3-fluorobenzyl group with a 3-chlorobenzyl moiety to enhance hydrophobic interactions in target binding pockets .
- Proteome-wide profiling : Use chemical proteomics (e.g., affinity pull-down with biotinylated analogs) to map off-target binding sites .
Q. What methodologies validate the compound’s metabolic stability and pharmacokinetic (PK) properties?
- In vitro ADME :
- In vivo PK : Administer to rodents (IV/PO) and collect plasma samples for non-compartmental analysis (NCA) of t1/2, Cmax, and AUC .
Data Analysis & Interpretation
Q. How should researchers address low reproducibility in synthetic yields?
- Reaction monitoring : Use in situ FTIR or LC-MS to track intermediate formation and optimize reaction time/temperature .
- Impurity profiling : Identify byproducts via HPLC-PDA and adjust purification protocols (e.g., switch from silica to reverse-phase C18 columns) .
- Scale-up considerations : Ensure consistent mixing and temperature control during large-scale reactions to mitigate exothermic side reactions .
Q. What statistical approaches are recommended for analyzing dose-response data in bioassays?
- Four-parameter logistic (4PL) regression : Fit dose-response curves (GraphPad Prism) to calculate EC50/IC50 values with 95% confidence intervals .
- Outlier detection : Apply Grubbs’ test to exclude anomalous data points in triplicate experiments .
- Multivariate analysis : PCA or cluster analysis to identify confounding variables (e.g., solvent effects) in high-throughput screening datasets .
Q. How can computational tools enhance mechanistic understanding of this compound’s activity?
- MD simulations : Run 100-ns trajectories (GROMACS) to study ligand-target binding stability and identify key residues for mutagenesis studies .
- QSAR modeling : Train models (Random Forest, SVM) on bioactivity data from analogs to predict untested derivatives’ potency .
- Free energy calculations : Use MM-PBSA/GBSA to quantify binding energy contributions of substituents (e.g., fluorobenzyl vs. chlorobenzyl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
